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Compound of Interest

Compound Name: 3-Morpholinobenzoic Acid

Cat. No.: B1351238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-
Morpholinobenzoic acid, a versatile building block in pharmaceutical and materials science

research.[1][2] The document details the expected data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental

protocols for acquiring such data. Due to the limited availability of published experimental

spectra for this specific compound, the data presented herein is a combination of predicted

values based on analogous structures and established spectroscopic principles.

Introduction to 3-Morpholinobenzoic Acid
3-Morpholinobenzoic acid (CAS 215309-00-5) is a white to off-white crystalline solid with a

molecular formula of C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol .[1][3][4] Its structure

incorporates a benzoic acid moiety substituted with a morpholine ring at the 3-position. This

combination of a carboxylic acid group and a tertiary amine makes it a valuable intermediate in

the synthesis of a variety of more complex molecules with potential applications in drug

discovery and materials science.[2] The morpholino group, in particular, is often introduced to

enhance the solubility and bioavailability of drug candidates.[1]

Spectroscopic Data
The following sections present the predicted spectroscopic data for 3-Morpholinobenzoic
acid. These predictions are based on the analysis of its constituent functional groups and
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comparison with known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of 3-Morpholinobenzoic acid is expected to show distinct signals for

the aromatic protons, the morpholine protons, and the acidic proton of the carboxylic acid. The

predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 3-Morpholinobenzoic Acid

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-COOH > 10 Broad Singlet 1H

Aromatic C-H 7.0 - 8.0 Multiplet 4H

Morpholine -CH₂-N- ~3.2 Triplet 4H

Morpholine -CH₂-O- ~3.8 Triplet 4H

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments within the

molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Morpholinobenzoic Acid
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Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O (Carboxylic Acid) ~167

Aromatic C-COOH ~131

Aromatic C-N ~152

Aromatic C-H 115 - 130

Morpholine -CH₂-N- ~48

Morpholine -CH₂-O- ~66

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The predicted key IR absorption bands for 3-
Morpholinobenzoic acid are listed in Table 3.

Table 3: Predicted IR Absorption Data for 3-Morpholinobenzoic Acid

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H Stretch (Carboxylic Acid) 2500-3300 Broad, Strong

C-H Stretch (Aromatic) 3000-3100 Medium

C-H Stretch (Aliphatic) 2850-2960 Medium

C=O Stretch (Carboxylic Acid) 1680-1710 Strong

C=C Stretch (Aromatic) 1450-1600 Medium

C-N Stretch (Tertiary Amine) 1000-1250 Medium

C-O-C Stretch (Ether in

Morpholine)
1070-1150 Strong
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted mass spectral data for 3-Morpholinobenzoic acid are presented

in Table 4.

Table 4: Predicted Mass Spectrometry Data for 3-Morpholinobenzoic Acid

m/z Ion Notes

207 [M]⁺ Molecular Ion

162 [M - COOH]⁺
Loss of the carboxylic acid

group

148 [M - C₂H₄O - H]⁺
Fragmentation of the

morpholine ring

120 [M - C₄H₈NO]⁺
Loss of the morpholine

substituent

92 [C₆H₄O]⁺

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
The following are general methodologies for acquiring high-quality spectroscopic data for a

solid sample like 3-Morpholinobenzoic acid.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of 3-Morpholinobenzoic acid into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Cap the tube and gently agitate or sonicate to dissolve the sample completely.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1351238?utm_src=pdf-body
https://www.benchchem.com/product/b1351238?utm_src=pdf-body
https://www.benchchem.com/product/b1351238?utm_src=pdf-body
https://www.benchchem.com/product/b1351238?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition:

Instrument: A 300 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse sequence.

Number of scans: 8-16.

Relaxation delay: 1-5 seconds.

Spectral width: 0-15 ppm.

Processing: Fourier transform the raw data, phase the spectrum, and perform baseline

correction. Calibrate the spectrum using the residual solvent peak as a reference.

¹³C NMR Acquisition:

Instrument: A 75 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Standard proton-decoupled pulse sequence.

Number of scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation delay: 2-5 seconds.

Spectral width: 0-200 ppm.

Processing: Fourier transform the raw data, phase the spectrum, and perform baseline

correction. Reference the spectrum to the solvent peak.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 3-Morpholinobenzoic acid with approximately 100-200

mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent or translucent pellet.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

Procedure:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry
Sample Preparation (for Electrospray Ionization - ESI):

Prepare a dilute solution of 3-Morpholinobenzoic acid (approximately 10-100 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may

be added to the solvent to promote ionization, depending on the desired ionization mode

(positive or negative).

Data Acquisition:

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:
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Infuse the sample solution directly into the ESI source at a constant flow rate.

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

For fragmentation analysis (MS/MS), select the molecular ion (m/z 207) as the precursor

ion and acquire the product ion spectrum.

Workflow for Spectroscopic Analysis
The logical flow of a comprehensive spectroscopic analysis for structural elucidation is depicted

in the following diagram.

Sample Preparation

Spectroscopic Techniques

Data Interpretation

Structural Elucidation

3-Morpholinobenzoic Acid

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectra
(Chemical Shifts, Coupling)
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(Functional Groups)

Mass Spectrum
(Molecular Weight, Fragmentation)

Confirm Structure of
3-Morpholinobenzoic Acid
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A flowchart illustrating the workflow for the spectroscopic analysis of 3-Morpholinobenzoic
acid.
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Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

characteristics of 3-Morpholinobenzoic acid. The tabulated data, based on established

principles and analysis of analogous structures, serves as a valuable reference for researchers

in the identification and characterization of this compound. The detailed experimental protocols

offer practical guidance for obtaining high-quality spectroscopic data. The synergistic

application of NMR, IR, and MS, as outlined in the workflow, is essential for the unambiguous

structural elucidation and purity assessment of 3-Morpholinobenzoic acid in a research and

development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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